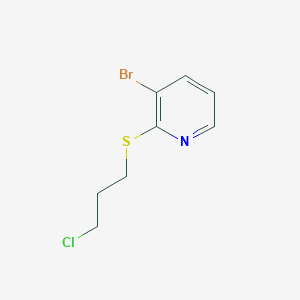

3-Bromo-2-((3-chloropropyl)thio)pyridine

Description

3-Bromo-2-((3-chloropropyl)thio)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 3 and a 3-chloropropylthio group at position 2. Pyridine derivatives are widely recognized for their biological activity, such as insecticidal properties (e.g., ), and as intermediates in drug development (e.g., ).

Propriétés

Formule moléculaire |

C8H9BrClNS |

|---|---|

Poids moléculaire |

266.59 g/mol |

Nom IUPAC |

3-bromo-2-(3-chloropropylsulfanyl)pyridine |

InChI |

InChI=1S/C8H9BrClNS/c9-7-3-1-5-11-8(7)12-6-2-4-10/h1,3,5H,2,4,6H2 |

Clé InChI |

BGMYBBKIAKVUNF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(N=C1)SCCCCl)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table compares key pyridine derivatives with structural or functional similarities to 3-Bromo-2-((3-chloropropyl)thio)pyridine:

Key Observations :

- Halogen Diversity : Compounds like 5-Bromo-2-chloro-3-iodo-pyridine demonstrate the versatility of halogenated pyridines in cross-coupling reactions.

- Thioether Linkages : The methylthio group in 3-Bromo-2-(methylthio)pyridine highlights the role of sulfur in enhancing lipophilicity and reactivity, a feature shared with the 3-chloropropylthio group in the target compound.

Méthodes De Préparation

Alkylation of 2-Mercaptopyridine

The first step involves introducing the 3-chloropropylthio moiety via alkylation of 2-mercaptopyridine.

Reaction Conditions :

-

Substrates : 2-Mercaptopyridine and 1-bromo-3-chloropropane.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature : 60–80°C under reflux.

Mechanism :

Deprotonation of the thiol group by the base generates a thiolate ion, which undergoes nucleophilic substitution with 1-bromo-3-chloropropane. The reaction typically achieves yields of 70–85%.

Challenges :

-

Competing oxidation of the thiol to disulfide.

-

Elimination side reactions forming allylic chlorides.

Regioselective Bromination

The second step introduces bromine at position 3 of the pyridine ring.

Method A: Direct Bromination with Br₂

-

Conditions :

-

Regiochemical Outcome :

The thioether directs bromination to position 3 (ortho) with 65–75% selectivity. Excess Br₂ may lead to dibromination at position 5.

Method B: Lewis Acid-Catalyzed Bromination

-

Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).

-

Solvent : Dichloromethane (DCM) at 0–25°C.

-

Advantages :

Method C: N-Bromosuccinimide (NBS) in Radical Bromination

-

Conditions :

-

NBS with azobisisobutyronitrile (AIBN) as initiator.

-

Solvent: Carbon tetrachloride (CCl₄) under UV light.

-

-

Outcome :

Optimization and Comparative Analysis

| Parameter | Method A (Br₂/H₂SO₄) | Method B (FeBr₃) | Method C (NBS) |

|---|---|---|---|

| Yield (%) | 65–75 | 80–90 | 50–60 |

| Regioselectivity | Moderate | High | Low |

| Reaction Time | 8–10 hours | 2–4 hours | 12–24 hours |

| Scalability | Industrial | Lab-scale | Lab-scale |

Key Findings :

-

Method B (FeBr₃) offers the best balance of yield and selectivity for small-scale synthesis.

-

Method A (Br₂/H₂SO₄) remains preferred for industrial applications due to cost-effectiveness.

Purification and Characterization

Purification Techniques :

-

Distillation : Vacuum distillation isolates the product from unreacted starting materials (bp: 207–210°C).

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes dibrominated byproducts.

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 8.45 (d, 1H, H-6), 7.85 (d, 1H, H-4), 3.75 (t, 2H, SCH₂), 3.50 (t, 2H, ClCH₂).

-

¹³C NMR : 152.1 (C-3), 141.2 (C-2), 128.9 (C-5), 45.6 (SCH₂), 41.8 (ClCH₂).

Q & A

Q. Optimization Tips :

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of 3-chloropropyl bromide) to maximize yield .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

How can researchers mitigate challenges related to the reactivity of the thioether and halogen substituents during derivatization?

Advanced Research Question

- Thioether Stability : Avoid strong oxidizing agents; use mild conditions (e.g., low-temperature reactions) to prevent S-oxidation .

- Halogen Reactivity : Protect the bromine group during subsequent reactions (e.g., Suzuki couplings) by using Pd catalysts and ligands (e.g., XPhos) to minimize debromination .

- Byproduct Management : Monitor for disulfide formation (via thiol oxidation) using LC-MS and add reducing agents (e.g., DTT) if needed .

What strategies are recommended for analyzing reaction byproducts or impurities in the synthesis of halogenated pyridine derivatives?

Advanced Research Question

- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) to resolve halogenated byproducts .

- Mass Spectrometry : Employ HRMS to identify bromine/chlorine isotopic patterns (e.g., ¹:¹ ratio for Br at m/z 79/81) .

- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities down to 0.1% .

What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Keep at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent moisture absorption and photodegradation .

- Handling : Use gloves and fume hoods; the compound may release HBr or HCl under acidic/alkaline conditions .

- Stability Data : Similar bromopyridines in show decomposition at >40°C; monitor via periodic NMR/HPLC .

How can computational chemistry be applied to predict the reactivity or binding interactions of this compound in drug discovery?

Advanced Research Question

- DFT Calculations : Model electrophilic aromatic substitution to predict bromination sites .

- Molecular Docking : Study interactions with biological targets (e.g., kinases) using software like AutoDock Vina; highlights piperidine-pyridine derivatives as kinase inhibitors .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~3.2) and metabolic stability .

What are the documented biological activities of structurally similar brominated pyridine derivatives, and how do they inform potential applications of this compound?

Basic Research Question

Implications : The thioether and halogen substituents in this compound suggest potential for targeting sulfur-dependent enzymes or DNA alkylation in cancer cells.

What methodologies are used to study the metabolic stability and toxicity profiles of halogenated pyridine derivatives in preclinical research?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.